

Characterization of 3-Bromo-1,6-naphthyridin-5(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1,6-naphthyridin-5(6H)-one

Cat. No.: B042259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, featuring a bromine substituent, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, physical and chemical properties, and available spectral data.

Physicochemical Properties

3-Bromo-1,6-naphthyridin-5(6H)-one is a solid at room temperature. While detailed experimental data on properties like melting point and solubility are not widely published in peer-reviewed literature, its fundamental properties have been determined.

Property	Value	Source
CAS Number	1260665-60-8	Commercial Suppliers
Molecular Formula	C ₈ H ₅ BrN ₂ O	Calculated
Molecular Weight	225.04 g/mol	[1] [2]
Appearance	Solid	Commercial Suppliers

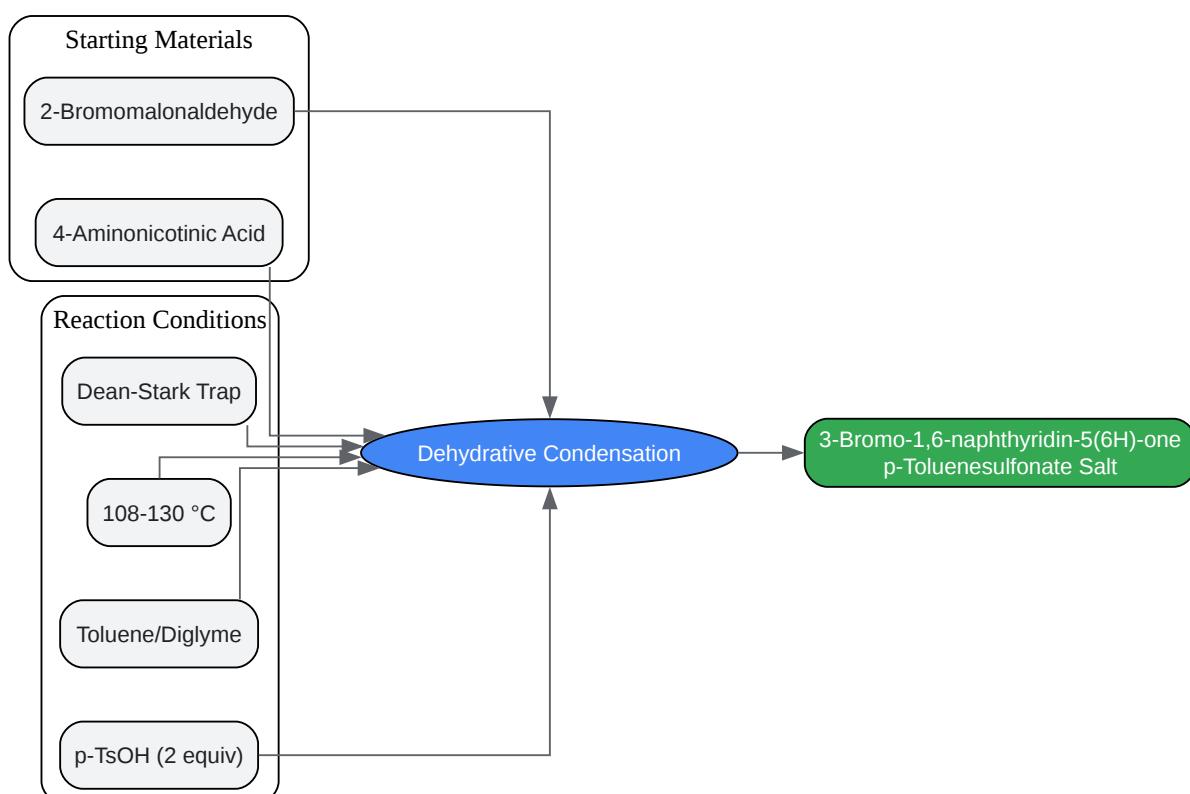
Synthesis

A safe and scalable synthetic route to **3-bromo-1,6-naphthyridin-5(6H)-one** (as its p-toluenesulfonic acid salt) has been recently developed, avoiding hazardous reagents and harsh reaction conditions often associated with the synthesis of similar scaffolds. The key transformation involves a dehydrative condensation reaction.

Experimental Protocol: Dehydrative Condensation for 3-Bromo-1,6-naphthyridin-5(6H)-one p-Toluenesulfonate

This protocol is based on the method described by Carr et al. in *Organic Process Research & Development* (2024).

Starting Materials:


- 4-aminonicotinic acid
- 2-bromomalonaldehyde
- p-Toluenesulfonic acid (p-TsOH)
- Toluene
- Diglyme

Procedure:

- A mixture of 4-aminonicotinic acid and 2-bromomalonaldehyde is suspended in a mixture of toluene and diglyme.

- Two equivalents of p-toluenesulfonic acid are added to the suspension.
- The reaction mixture is heated to a temperature range of 108–130 °C.
- Water is removed from the reaction mixture using a Dean-Stark apparatus.
- The reaction is monitored for completion (typically around 3 hours).
- Upon completion, the reaction mixture is cooled, and the product, **3-bromo-1,6-naphthyridin-5(6H)-one p-toluenesulfonate**, precipitates and can be isolated by filtration.

This method has been reported to provide the product in high yield (81%).

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Bromo-1,6-naphthyridin-5(6H)-one**.

Spectroscopic Characterization

Detailed spectroscopic data for **3-Bromo-1,6-naphthyridin-5(6H)-one** is not readily available in published scientific literature. However, analytical data including NMR, HPLC, and LC-MS are available from various commercial suppliers, confirming the structure and purity of the compound.^[3] Researchers requiring this data should consult the certificates of analysis provided by the respective vendors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments are not publicly available, typical chemical shifts for the protons and carbons in the 1,6-naphthyridin-5(6H)-one core can be predicted.

¹H NMR (Expected Regions):

Protons	Expected Chemical Shift (ppm)
Aromatic CH	7.0 - 9.0
NH (amide)	10.0 - 12.0 (broad)

¹³C NMR (Expected Regions):

Carbons	Expected Chemical Shift (ppm)
Aromatic C-Br	110 - 125
Aromatic CH	120 - 150
Quaternary Aromatic C	140 - 160
Carbonyl C=O	160 - 170

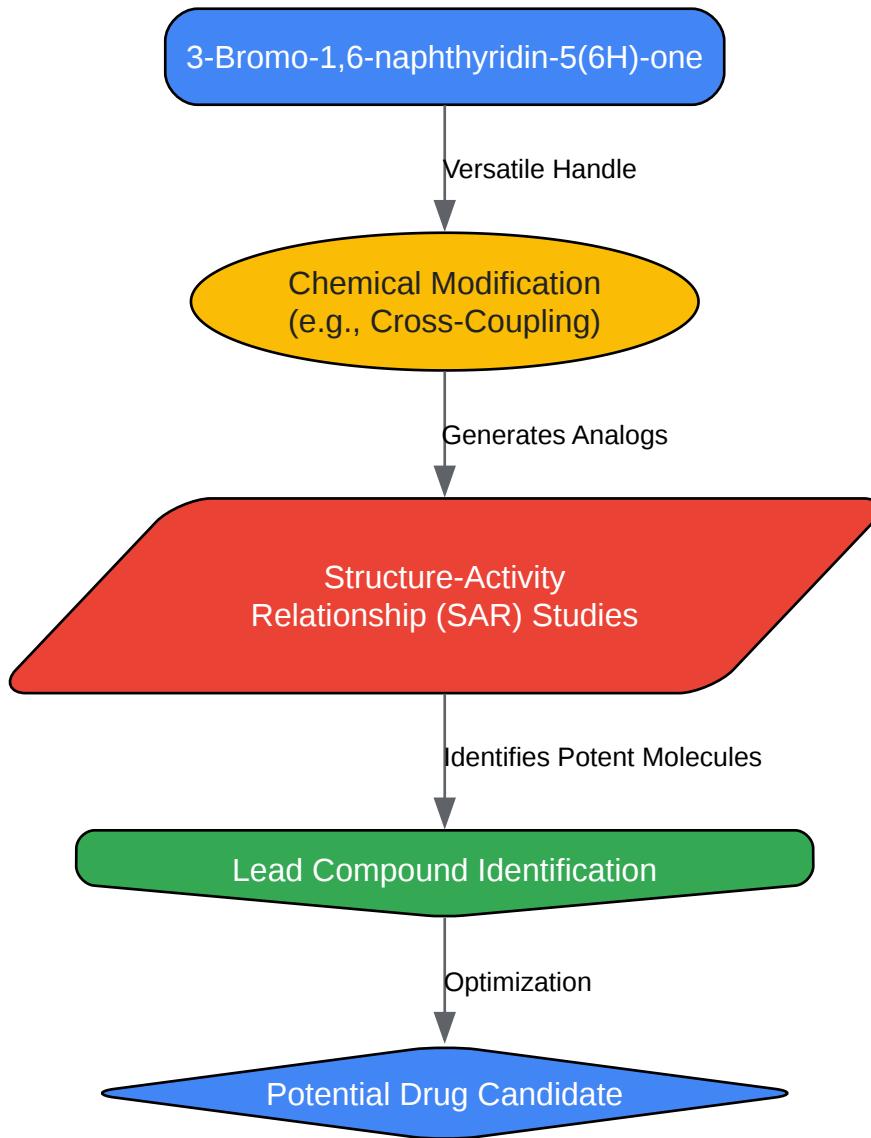
Mass Spectrometry

The exact mass of **3-Bromo-1,6-naphthyridin-5(6H)-one** can be calculated and would be expected to be observed in high-resolution mass spectrometry (HRMS). The presence of a bromine atom will result in a characteristic isotopic pattern (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

Ion	Calculated m/z
$[\text{M}+\text{H}]^+$ (for ^{79}Br)	224.9661
$[\text{M}+\text{H}]^+$ (for ^{81}Br)	226.9641

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromo-1,6-naphthyridin-5(6H)-one** is expected to show characteristic absorption bands for the functional groups present. While an experimental spectrum for the target molecule is not publicly available, the spectrum for a related compound, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, is available and can provide some insight into the expected vibrational modes of the aromatic rings.^[4]


Expected Characteristic IR Absorptions:

Functional Group	Wavenumber (cm^{-1})
N-H Stretch (amide)	3200 - 3400
C-H Stretch (aromatic)	3000 - 3100
C=O Stretch (amide)	1650 - 1680
C=C and C=N Stretch (aromatic)	1400 - 1600
C-Br Stretch	500 - 600

Applications in Drug Development

The 1,6-naphthyridin-5(6H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The bromine atom at the 3-position serves as a key functional handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for

the introduction of diverse substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

[Click to download full resolution via product page](#)

Caption: Role of **3-Bromo-1,6-naphthyridin-5(6H)-one** in drug discovery.

Conclusion

3-Bromo-1,6-naphthyridin-5(6H)-one is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. While detailed, publicly available spectroscopic data is limited, its synthesis is well-documented, and its physicochemical

properties are established. The commercial availability of this compound, along with supporting analytical data from suppliers, facilitates its use in research and development. This guide provides a foundational understanding of the characterization of this important molecule, enabling its effective application in the synthesis of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-1,6-naphthyridin-5(6H)-one - [sigmaaldrich.com]
- 2. 1260665-60-8|3-Bromo-1,6-naphthyridin-5(6H)-one|BLD Pharm [bldpharm.com]
- 3. 1260665-60-8 | 3-Bromo-1,6-naphthyridin-5(6H)-one | Bromides | Ambeed.com [ambeed.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Characterization of 3-Bromo-1,6-naphthyridin-5(6H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042259#characterization-of-3-bromo-1-6-naphthyridin-5-6h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com